molecular formula C9H15BrO3 B6271394 methyl 2-[4-(bromomethyl)oxan-4-yl]acetate CAS No. 2757900-98-2

methyl 2-[4-(bromomethyl)oxan-4-yl]acetate

Cat. No. B6271394
CAS RN: 2757900-98-2
M. Wt: 251.1
InChI Key:
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Description

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate (MBOMA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. MBOMA is a white, crystalline substance that is soluble in water and has a melting point of approximately 145°C. The compound is derived from the reaction of bromine and methylacetate. MBOMA has been studied for its potential use in drug delivery, as a catalyst, and in chemical synthesis.

Mechanism of Action

The mechanism of action of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds, such as pharmaceuticals and other organic compounds. Additionally, methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is believed to act as a proton donor in the formation of bromonium ions, which then undergo an elimination reaction to form methyl 2-[4-(bromomethyl)oxan-4-yl]acetate. Finally, methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is believed to act as a reagent in the synthesis of other compounds, such as polymers and biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate have not been extensively studied. However, it is believed that the compound has the potential to act as a proton donor in the formation of bromonium ions, which can then undergo an elimination reaction to form methyl 2-[4-(bromomethyl)oxan-4-yl]acetate. Additionally, methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is believed to act as a reagent in the synthesis of other compounds, such as polymers and biomolecules.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-[4-(bromomethyl)oxan-4-yl]acetate in laboratory experiments include its low cost, its stability in aqueous solution, and its ability to act as a catalyst in the synthesis of other compounds. Additionally, methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is relatively safe to use in laboratory experiments, as it does not present any significant toxicity or health risks. However, methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is not very soluble in organic solvents, so it is not suitable for use in organic synthesis. Additionally, the reaction of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate with other compounds can be slow, making it difficult to use in a timely manner in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate. These include further research into the mechanism of action of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate, as well as its potential applications in drug delivery systems and other chemical synthesis processes. Additionally, further research into the biochemical and physiological effects of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate could lead to new applications in the field of medicine. Finally, further research into the solubility of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate in organic solvents could lead to new applications in organic synthesis.

Synthesis Methods

The synthesis of methyl 2-[4-(bromomethyl)oxan-4-yl]acetate involves the reaction of bromine with methylacetate. The reaction is typically performed in aqueous solution at room temperature. The reaction proceeds through the formation of an intermediate bromonium ion, which then undergoes an elimination reaction to form methyl 2-[4-(bromomethyl)oxan-4-yl]acetate. The bromonium ion is formed by the addition of bromine to the methylacetate, followed by a protonation step. The elimination reaction is then initiated by the addition of a proton to the bromonium ion. The reaction is typically complete within a few minutes.

Scientific Research Applications

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. Additionally, methyl 2-[4-(bromomethyl)oxan-4-yl]acetate has been studied for its potential use in drug delivery systems, as it is capable of selectively releasing drugs in a controlled manner. It has also been used as a reagent in the synthesis of other compounds, such as polymers and biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[4-(bromomethyl)oxan-4-yl]acetate involves the reaction of 4-(bromomethyl)tetrahydrofuran-2-one with methyl acetate in the presence of a base.", "Starting Materials": [ "4-(bromomethyl)tetrahydrofuran-2-one", "Methyl acetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(bromomethyl)tetrahydrofuran-2-one in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Slowly add methyl acetate to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2757900-98-2

Product Name

methyl 2-[4-(bromomethyl)oxan-4-yl]acetate

Molecular Formula

C9H15BrO3

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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